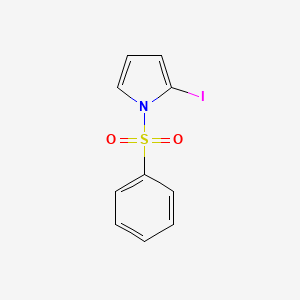
2-Yodo-1-(fenilsulfonil)-1H-pirrol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Iodo-1-(phenylsulfonyl)-1H-pyrrole is a heterocyclic compound that contains both iodine and sulfonyl functional groups. This compound is of significant interest in organic chemistry due to its unique structure and reactivity. It is often used as an intermediate in the synthesis of various pharmaceuticals and organic materials.
Aplicaciones Científicas De Investigación
2-Iodo-1-(phenylsulfonyl)-1H-pyrrole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: It serves as a precursor for the synthesis of biologically active compounds, including enzyme inhibitors and receptor modulators.
Medicine: It is investigated for its potential use in drug development, particularly in the design of anti-cancer and anti-inflammatory agents.
Industry: It is used in the production of specialty chemicals and materials, including dyes and polymers.
Mecanismo De Acción
Target of Action
The primary targets of 2-Iodo-1-(phenylsulfonyl)-1H-pyrrole are currently unknown. This compound is a relatively new chemical entity and research into its specific targets is ongoing .
Mode of Action
It is known that the compound’s structure, which includes an iodine atom and a phenylsulfonyl group, may play a key role in its interaction with its targets .
Pharmacokinetics
The presence of the iodine atom and the phenylsulfonyl group in the compound’s structure may influence its pharmacokinetic properties .
Action Environment
The action of 2-Iodo-1-(phenylsulfonyl)-1H-pyrrole can be influenced by various environmental factors, including temperature, pH, and the presence of other chemical entities. For instance, the compound’s stability may be affected by exposure to light, hence it is recommended to store it in a dark place .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-1-(phenylsulfonyl)-1H-pyrrole typically involves the iodination of 1-(phenylsulfonyl)-1H-pyrrole. One common method is the reaction of 1-(phenylsulfonyl)-1H-pyrrole with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions. The reaction is usually carried out at room temperature and monitored by thin-layer chromatography to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of 2-Iodo-1-(phenylsulfonyl)-1H-pyrrole can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved safety when handling large quantities of iodine and oxidizing agents. The product is typically purified by recrystallization or column chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-Iodo-1-(phenylsulfonyl)-1H-pyrrole undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation Reactions: The phenylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction Reactions: The iodine atom can be reduced to form the corresponding hydrogen derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents such as dimethylformamide or acetonitrile.
Oxidation Reactions: Reagents such as m-chloroperbenzoic acid or hydrogen peroxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed in anhydrous solvents.
Major Products
Substitution Reactions: Products include azido, thiocyanato, and amino derivatives of 1-(phenylsulfonyl)-1H-pyrrole.
Oxidation Reactions: Products include sulfone derivatives.
Reduction Reactions: Products include the hydrogenated form of 1-(phenylsulfonyl)-1H-pyrrole.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Bromo-1-(phenylsulfonyl)-1H-pyrrole
- 2-Chloro-1-(phenylsulfonyl)-1H-pyrrole
- 2-Fluoro-1-(phenylsulfonyl)-1H-pyrrole
Uniqueness
2-Iodo-1-(phenylsulfonyl)-1H-pyrrole is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its halogenated analogs. The iodine atom is larger and more polarizable, leading to different electronic and steric effects. This can result in variations in reaction rates, selectivity, and overall chemical behavior, making it a valuable compound for specific synthetic applications.
Propiedades
IUPAC Name |
1-(benzenesulfonyl)-2-iodopyrrole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8INO2S/c11-10-7-4-8-12(10)15(13,14)9-5-2-1-3-6-9/h1-8H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZAPOLRPZWIPFQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C=CC=C2I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8INO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
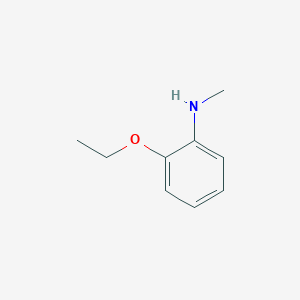
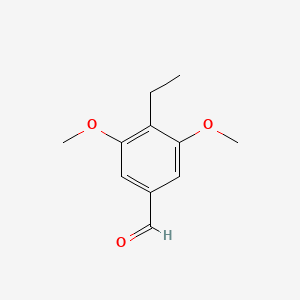
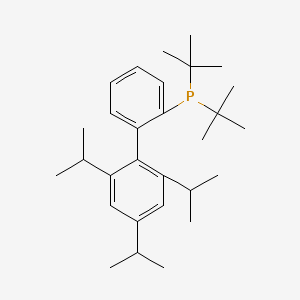
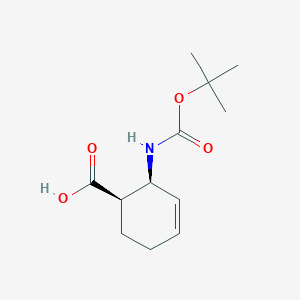
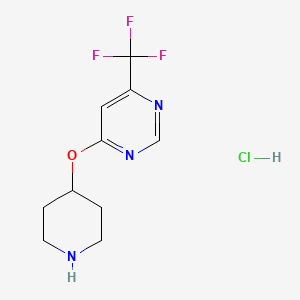
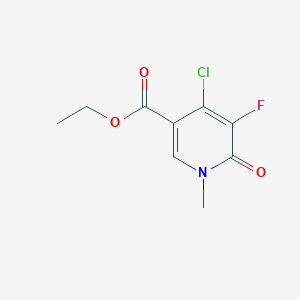
![8-((6-iodobenzo[d][1,3]dioxol-5-yl)thio)-9H-purin-6-amine](/img/structure/B1312870.png)
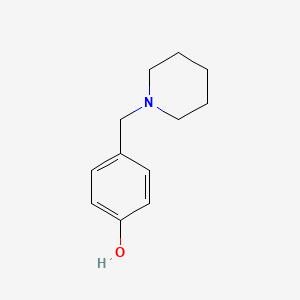
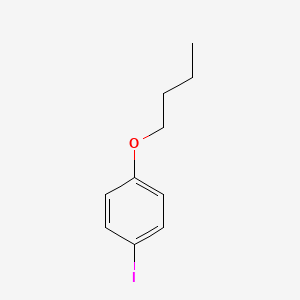
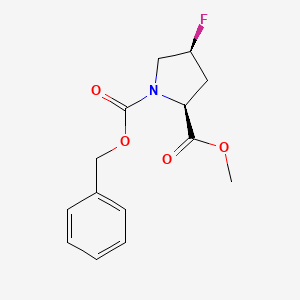
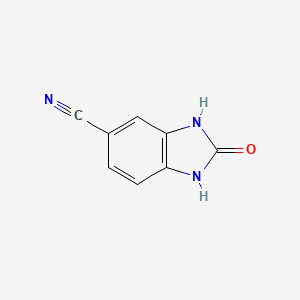
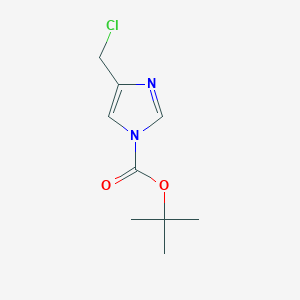
![5-(Trifluoromethyl)-1H-benzo[D]imidazole-2-carboxylic acid](/img/structure/B1312884.png)

